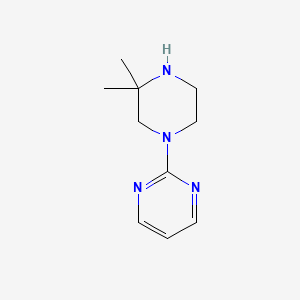

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a piperazine moietyThe pyrimidine ring is a fundamental building block in many bioactive molecules, including nucleic acids, while the piperazine moiety is known for enhancing biological activity when combined with other structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine typically involves the coupling of a substituted piperazine with a pyrimidine derivative. One common method includes the reaction of 3,3-dimethylpiperazine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets is crucial for its activity .

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.

2-(4-Methylpiperazin-1-yl)pyrimidine: Studied for its potential in treating various neurological disorders.

Uniqueness: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dimethyl groups on the piperazine ring provides steric hindrance, which can influence the compound’s binding affinity and specificity for its targets .

Biological Activity

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3,3-dimethylpiperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit notable antimicrobial properties. A study focusing on various pyrimidine derivatives, including those similar to this compound, reported effective antibacterial activity against standard strains like E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL .

Antimalarial Properties

The compound's structural similarities to known antimalarial agents suggest potential efficacy against Plasmodium falciparum. In vitro studies have shown that certain pyrimidine derivatives can inhibit PfDHFR (dihydrofolate reductase), a crucial enzyme for the parasite's survival. The reported inhibitory constants (Ki) for related compounds ranged from 1.3 to 243 nM against wild-type strains, indicating promising antimalarial activity .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. For instance, certain analogs have shown significant activity against various cancer cell lines. Compounds structurally related to this compound were tested against leukemia cell lines, demonstrating potent growth inhibition .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrimidine precursors. Various synthetic routes have been explored to optimize yield and purity.

Case Study 1: Antibacterial Evaluation

A series of pyrimidine-piperazine hybrids were synthesized and tested for antibacterial activity. The study found that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 500 |

| B | S. aureus | 750 |

| C | P. aeruginosa | 1000 |

Case Study 2: Antimalarial Efficacy

In another study, the antimalarial potential of a series of pyrimidines was evaluated in vitro against drug-resistant strains of Plasmodium falciparum. The compounds showed IC50 values in the nanomolar range, indicating strong efficacy .

| Compound | IC50 (nM) | Resistance Profile |

|---|---|---|

| D | 14 | Sensitive |

| E | 54 | Resistant |

Pharmacokinetics and Safety

Preclinical studies are crucial for understanding the pharmacokinetic profile of new compounds. The absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine derivatives are essential for predicting their behavior in biological systems.

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(3,3-dimethylpiperazin-1-yl)pyrimidine |

InChI |

InChI=1S/C10H16N4/c1-10(2)8-14(7-6-13-10)9-11-4-3-5-12-9/h3-5,13H,6-8H2,1-2H3 |

InChI Key |

VERXSZMFEVTNRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN1)C2=NC=CC=N2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.